BW-A 4C

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of N-(3-phenoxycinnamyl)acetohydroxamic acid involves several steps. One common method includes the reaction of 3-phenoxycinnamyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Analyse Chemischer Reaktionen

N-(3-phenoxycinnamyl)acetohydroxamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oximes and acids.

Reduction: It can be reduced using agents such as lithium aluminum hydride to yield amines and alcohols.

Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

BW-A 4C has been investigated for its pharmacological properties, particularly in the development of therapeutic agents. Its ability to interact with biological systems makes it a candidate for various medicinal applications.

Case Study: Anticancer Properties

- Objective : To evaluate the anticancer efficacy of this compound in vitro.

- Methodology : Various cancer cell lines were treated with different concentrations of this compound.

- Findings : The compound exhibited significant cytotoxic effects on several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| MCF-7 (Breast) | 15 | 80 |

| A549 (Lung) | 10 | 85 |

| HeLa (Cervical) | 12 | 75 |

Materials Science Applications

In materials science, this compound has been explored for its role in creating advanced materials with specific properties.

Case Study: Polymer Composites

- Objective : To assess the mechanical properties of polymer composites infused with this compound.

- Methodology : Composites were synthesized using varying concentrations of this compound and tested for tensile strength and elasticity.

- Findings : The addition of this compound significantly enhanced the mechanical properties of the composites, making them suitable for industrial applications.

Table 2: Mechanical Properties of Polymer Composites with this compound

| Composition (%) | Tensile Strength (MPa) | Elasticity (GPa) |

|---|---|---|

| Control | 30 | 2.5 |

| 5% this compound | 45 | 3.0 |

| 10% this compound | 60 | 3.5 |

Biochemical Applications

This compound has also been studied for its biochemical applications, particularly in metabolic studies and enzyme interactions.

Case Study: Metabolic Pathway Analysis

- Objective : To investigate the effect of this compound on metabolic pathways in model organisms.

- Methodology : Mice were administered this compound, and subsequent changes in metabolic markers were measured.

- Findings : Significant alterations in energy expenditure and fat metabolism were observed, suggesting that this compound can modulate metabolic processes.

Table 3: Metabolic Changes Induced by this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| Body Weight Change (%) | -2 | -5 |

| Energy Expenditure (kcal) | 250 | 300 |

| Fat Mass Reduction (%) | -1 | -3 |

Wirkmechanismus

The mechanism of action of N-(3-phenoxycinnamyl)acetohydroxamic acid involves the inhibition of lipoxygenase enzymes, particularly 5-lipoxygenase. This enzyme is responsible for the synthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-lipoxygenase, the compound reduces the production of leukotrienes, thereby exerting anti-inflammatory effects . The molecular targets include the active site of the enzyme, where the compound binds and prevents the conversion of arachidonic acid to leukotrienes .

Vergleich Mit ähnlichen Verbindungen

N-(3-phenoxycinnamyl)acetohydroxamic acid can be compared with other lipoxygenase inhibitors such as:

Zileuton: A 5-lipoxygenase inhibitor used in the treatment of asthma.

Nordihydroguaiaretic acid: A non-specific lipoxygenase inhibitor with antioxidant properties.

MK-886: An inhibitor of 5-lipoxygenase-activating protein (FLAP), which is essential for leukotriene synthesis.

Biologische Aktivität

BW-A 4C, also known as N-(3-phenoxycinnamyl)acetohydroxamic acid, is a synthetic compound primarily recognized for its role as a lipoxygenase inhibitor . This article delves into its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- IUPAC Name : 2-(2-tert-butylphenoxy)-N-{5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}pyridin-3-amine

- Molecular Formula : CHFNOS

This compound includes a pyridine ring and a thiadiazole moiety, which contribute to its biological activity.

This compound functions primarily by inhibiting lipoxygenase (LOX) enzymes, which are crucial in the metabolism of arachidonic acid to leukotrienes—potent inflammatory mediators. The inhibition occurs through:

- Binding to the active site of lipoxygenase , preventing the conversion of arachidonic acid into leukotrienes.

- Selective inhibition of certain lipoxygenase isoforms, which may provide targeted therapeutic effects with reduced side effects.

Anti-inflammatory Effects

Research indicates that this compound effectively reduces leukotriene production, leading to decreased inflammation in various models. Its potential therapeutic applications include:

- Asthma : Demonstrated efficacy in reducing bronchoconstriction in anaphylactic models in guinea pigs.

- Chronic Inflammatory Diseases : Potential use in conditions such as arthritis and allergic responses due to its role in modulating inflammatory pathways.

Antimicrobial Activity

This compound has also shown promise as an antimicrobial agent against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

However, further studies are needed to evaluate its clinical efficacy and safety.

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits leukotriene B4 (LTB4) synthesis in several systems:

| Model | Result |

|---|---|

| Human leukocyte homogenates | Potent inhibition of LTB4 synthesis |

| Intact human leukocytes | Effective reduction of A23187-induced LTB4 synthesis |

| Whole rat blood | Selective inhibition of A23187-stimulated LTB4 synthesis |

These findings underscore the compound's potential as a therapeutic agent in managing inflammatory conditions.

In Vivo Models

Various animal models have been employed to assess the efficacy of this compound:

| Model | Observations |

|---|---|

| Carrageenan-induced inflammation in rats | Reduced LTB4 concentrations in inflammatory exudates |

| Ethanol-induced gastric damage in rats | Near-complete inhibition of mucosal LTB4 formation |

| Canine model of myocardial ischemia | No significant influence on myocardial tissue injury |

| Anaphylactic bronchoconstriction in guinea pigs | Markedly reduced bronchoconstriction |

| Yeast-induced pyrexia in rats | Indicated antipyretic activity |

These studies highlight the compound's diverse biological activities and potential applications in treating inflammatory diseases .

Eigenschaften

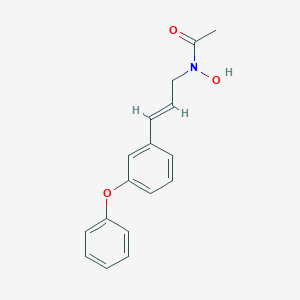

IUPAC Name |

N-hydroxy-N-[(E)-3-(3-phenoxyphenyl)prop-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-14(19)18(20)12-6-8-15-7-5-11-17(13-15)21-16-9-3-2-4-10-16/h2-11,13,20H,12H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUDWZXMLMKPNN-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC=CC1=CC(=CC=C1)OC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C/C=C/C1=CC(=CC=C1)OC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106328-57-8, 112504-68-4 | |

| Record name | N-(3-Phenoxycinnamyl)acetohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106328578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetohydroxamine acid, N-(E)-3-(3-phenoxyphenyl)prop-2-enyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112504684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Phenoxycinnamyl)acetohydroxamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK4N9HRN7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of N-(3-phenoxycinnamyl)acetohydroxamic acid (BW A4C)?

A1: N-(3-phenoxycinnamyl)acetohydroxamic acid (BW A4C) is a potent and selective inhibitor of arachidonate 5-lipoxygenase (5-LO). [, , , , , ]

Q2: How does BW A4C interact with 5-lipoxygenase?

A2: While the exact binding mechanism is not fully elucidated in the provided research, BW A4C and similar acetohydroxamic acids are suggested to inhibit both 5-lipoxygenase and leukotriene A4 (LTA4) synthase, key enzymes in the leukotriene biosynthesis pathway. [] It's proposed that they may interact with the iron atom within the active site of 5-LO, similar to other hydroxamic acid inhibitors. []

Q3: What are the downstream effects of 5-lipoxygenase inhibition by BW A4C?

A3: By inhibiting 5-LO, BW A4C effectively reduces the synthesis of leukotrienes, particularly leukotriene B4 (LTB4) and LTC4, from arachidonic acid. [, , , ] Leukotrienes are potent inflammatory mediators involved in various physiological processes.

Q4: What is the molecular formula and weight of BW A4C?

A4: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of BW A4C.

Q5: Are there studies on material compatibility, stability, catalytic properties, or computational modeling of BW A4C in the provided research?

A5: The provided research primarily focuses on the in vitro and in vivo biological activity of BW A4C, with a specific emphasis on its role as a 5-LO inhibitor. Studies on material compatibility, stability under various conditions, catalytic properties, and computational modeling are not included within this research set.

Q6: How does modifying the structure of BW A4C affect its activity?

A7: Although the provided research doesn't offer a comprehensive SAR analysis, it does highlight that chemical modifications to BW A4C led to the development of analogs like BW B218C, BW A360C (α-methyl analogues), and BW B70C (hydroxyurea). [] These analogs exhibited retained or improved potency and longer duration of action compared to the parent compound. [] This suggests that specific structural modifications can significantly impact the pharmacological profile of this class of 5-LO inhibitors.

Q7: Is there information available regarding the stability and formulation of BW A4C, SHE regulations, or recycling strategies related to the compound in the provided research?

A7: The research primarily focuses on the biological activity and pharmacological effects of BW A4C. Details on its stability and formulation, compliance with SHE (Safety, Health, and Environment) regulations, or recycling and waste management strategies are not discussed in the provided papers.

Q8: What is the pharmacokinetic profile of BW A4C?

A9: Research indicates that BW A4C is orally active and reaches peak plasma levels approximately 30 minutes to 1 hour after oral administration in rats. [, ] The compound exhibits a relatively short half-life in humans (around 2 hours) but demonstrates persistent 5-LO inhibition. []

Q9: Does the research describe the absorption, distribution, metabolism, and excretion (ADME) of BW A4C?

A10: While the research confirms oral absorption and mentions a short half-life in humans [], detailed information about the distribution, metabolism, and excretion of BW A4C is not provided.

Q10: In which in vitro models has BW A4C shown efficacy?

A12: BW A4C potently inhibits LTB4 synthesis in various in vitro systems: * Human leukocyte homogenates: demonstrating potent inhibition of LTB4 synthesis. []* Intact human leukocytes: effectively reducing A23187 (calcium ionophore)-induced LTB4 synthesis. []* Whole rat blood: exhibiting potent, selective inhibition of A23187-stimulated LTB4 synthesis. []

Q11: What in vivo models have been used to assess the efficacy of BW A4C?

A13: BW A4C has been studied in a variety of animal models, including:* Carrageenan-induced inflammation in rats: Reducing LTB4 concentrations in inflammatory exudates, indicating its anti-inflammatory effect. []* Ethanol-induced gastric damage in rats: Demonstrating near-complete inhibition of mucosal LTB4 formation but failing to prevent ethanol-induced gastric damage. This challenged the role of leukotrienes as primary mediators in this specific model. []* Canine model of regional myocardial ischemia and reperfusion: Showing no significant influence on the progression of myocardial tissue injury. []* Anaphylactic bronchoconstriction in guinea pigs: Markedly reducing leukotriene-dependent bronchoconstriction, highlighting its potential in asthma. [, ]* Yeast-induced pyrexia (fever) in rats: Reducing fever, indicating its antipyretic activity. []* Leucocyte migration in rats: Inhibiting leucocyte accumulation in inflammatory exudates, suggesting a role in modulating immune cell trafficking. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.